molecular formula C12H11NO2 B1405816 (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid CAS No. 1228572-19-7

(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid

Cat. No.: B1405816
CAS No.: 1228572-19-7
M. Wt: 201.22 g/mol
InChI Key: IZZVPUQKWOCNSS-UHFFFAOYSA-N
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Description

(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance. This specific compound features an indole core with a methyl group at the nitrogen atom and an acrylic acid moiety at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. The subsequent N-alkylation introduces the methyl group at the nitrogen atom. The acrylic acid moiety can be introduced through a Heck reaction, where the indole derivative reacts with an appropriate acrylate under palladium catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by N-alkylation and Heck coupling. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Propionic acid derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. This dual functionality allows the compound to exert diverse biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    3-(1-methyl-1H-indol-3-yl)propionic acid: A structurally similar compound with different biological activities.

Uniqueness: (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acrylic acid moiety allows for unique interactions with biological targets, distinguishing it from other indole derivatives .

Properties

IUPAC Name

3-(1-methylindol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZVPUQKWOCNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261649
Record name 3-(1-Methyl-1H-indol-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228572-19-7
Record name 3-(1-Methyl-1H-indol-5-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228572-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-indol-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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